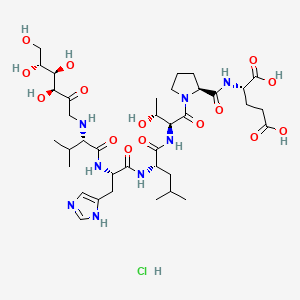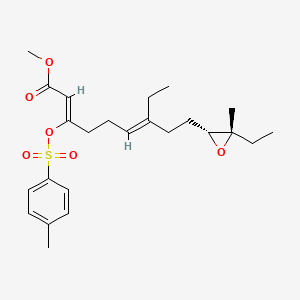
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I is an intermediate compound in the synthesis of Juvenile Hormone I, an acyclic sesquiterpenoid that regulates various aspects of insect physiology. Juvenile Hormones play a crucial role in the development, reproduction, diapause, and polyphenisms of insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I involves multiple steps, starting from basic organic compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The tosyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including other juvenile hormones.
Biology: The compound is studied for its role in insect physiology and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in regulating growth and development.
Industry: It is used in the production of insect growth regulators and other agrochemicals.
Mécanisme D'action
The mechanism of action of Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I involves its interaction with specific receptors in insects. The compound binds to juvenile hormone receptors, triggering a cascade of molecular events that regulate gene expression and physiological processes. Key pathways involved include the activation of transcription factors and modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Juvenile Hormone I: The parent compound, which has a similar structure but lacks the tosyloxy group.
Juvenile Hormone II: Another juvenile hormone with slight structural differences.
Juvenile Hormone III: A more complex juvenile hormone with additional functional groups.
Uniqueness
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its tosyloxy group allows for targeted chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C24H34O6S |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
methyl (2Z,6E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-(4-methylphenyl)sulfonyloxynona-2,6-dienoate |
InChI |
InChI=1S/C24H34O6S/c1-6-19(13-16-22-24(4,7-2)29-22)9-8-10-20(17-23(25)28-5)30-31(26,27)21-14-11-18(3)12-15-21/h9,11-12,14-15,17,22H,6-8,10,13,16H2,1-5H3/b19-9+,20-17-/t22-,24+/m1/s1 |
Clé InChI |
QDERYACZMJQSHH-DBIRGZMJSA-N |
SMILES isomérique |
CC/C(=C\CC/C(=C/C(=O)OC)/OS(=O)(=O)C1=CC=C(C=C1)C)/CC[C@@H]2[C@](O2)(C)CC |
SMILES canonique |
CCC(=CCCC(=CC(=O)OC)OS(=O)(=O)C1=CC=C(C=C1)C)CCC2C(O2)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)


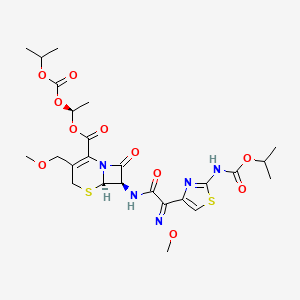
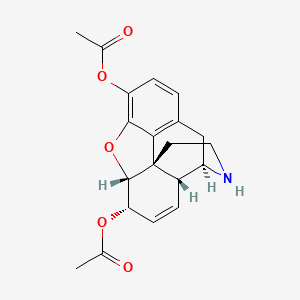
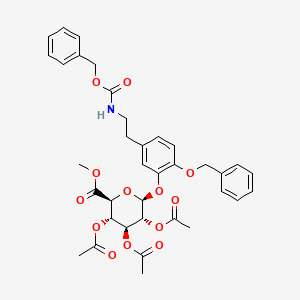

![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)

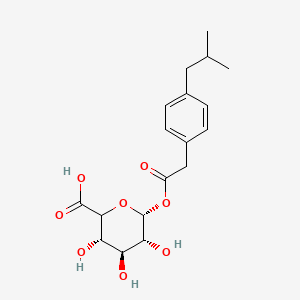
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
